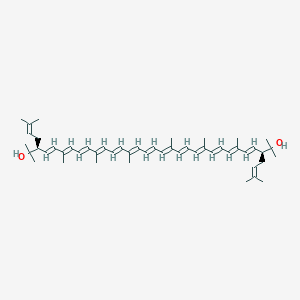
Bisanhydrobacterioruberin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisanhydrobacterioruberin is a C50 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a diol.
Wissenschaftliche Forschungsanwendungen
Carotenogenesis in Haloarchaea
Bisanhydrobacterioruberin, along with other carotenoids like bacterioruberin, is primarily produced by haloarchaea, a group of halophilic microbes from the Archaea domain. A study by Giani et al. (2020) delves into the metabolic pathways of carotenogenesis in haloarchaea, focusing on the synthesis of bacterioruberin and its derivatives including bisanhydrobacterioruberin. This research provides a bioinformatic analysis establishing a hypothetical metabolic map connecting all potential pathways involved in carotenogenesis in haloarchaea, particularly in the Haloferax genus (Giani, Miralles-Robledillo, Peiró, Pire, & Martínez-Espinosa, 2020).
Influence of Nicotine on Carotenoid Metabolism
Research by Oren et al. (2018) demonstrates the profound effect of nicotine on carotenoid metabolism in halophilic Archaea. In their study, nicotine addition led to significant changes in carotenoid production, including the formation of bisanhydrobacterioruberin. This study provides insights into how external factors like nicotine can influence the biosynthesis of carotenoids, including bisanhydrobacterioruberin, in halophilic Archaea (Oren, Hirschberg, Mann, & Jehlička, 2018).
Antioxidant Potential and Identification in Halophilic Archaea
Kesbiç and Gültepe (2021) identified bisanhydrobacterioruberin as one of the major carotenoids in the extremophilic archaeon Haloterrigena thermotolerans. Their research highlights the significant antioxidant activity of the carotenoid extract from H. thermotolerans, which was statistically higher than ascorbic acid and butylated hydroxytoluene, indicating potential applications in biotechnology, food, and medical industries (Kesbiç & Gültepe, 2021).
Bisanhydrobacterioruberin in Halorubrum sp. SH1
De la Vega et al. (2016) investigated a strain of Halorubrum, designated as Halorubrum sp. SH1, and found that the predominant pigments produced by this strain were C50‐carotenoids, including bisanhydrobacterioruberin. The study suggests that this archaeon could be a valuable source for the production of bacterioruberins due to their coloring, antioxidant, and potential anticancer properties (De la Vega, Sayago, Ariza, Barneto, & Léon, 2016).
Carotenoids in Haloarcula japonica
Yatsunami et al. (2014) identified bisanhydrobacterioruberin as a major carotenoid in the extremophilic archaeon Haloarcula japonica. The study highlights the antioxidant capacity of bacterioruberin, which was much higher than that of β-carotene, indicating the potential of these carotenoids, including bisanhydrobacterioruberin, in various applications (Yatsunami, Ando, Yang, Takaichi, Kohno, Matsumura, Ikeda, Fukui, Nakasone, Fujita, Sekine, Takashina, & Nakamura, 2014).
Eigenschaften
Produktname |
Bisanhydrobacterioruberin |
|---|---|
Molekularformel |
C50H72O2 |
Molekulargewicht |
705.1 g/mol |
IUPAC-Name |
(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol |
InChI |
InChI=1S/C50H72O2/c1-39(2)31-35-47(49(11,12)51)37-33-45(9)29-19-27-43(7)25-17-23-41(5)21-15-16-22-42(6)24-18-26-44(8)28-20-30-46(10)34-38-48(50(13,14)52)36-32-40(3)4/h15-34,37-38,47-48,51-52H,35-36H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,37-33+,38-34+,41-21+,42-22+,43-25+,44-26+,45-29+,46-30+/t47-,48-/m0/s1 |
InChI-Schlüssel |
YSNDIOZFQNZVGY-SOGLEDDYSA-N |
Isomerische SMILES |
CC(=CC[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CC=C(C)C)\C)\C)\C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



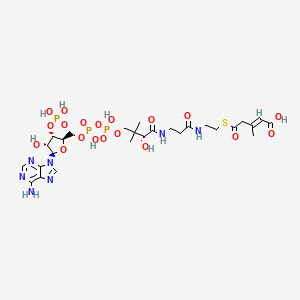
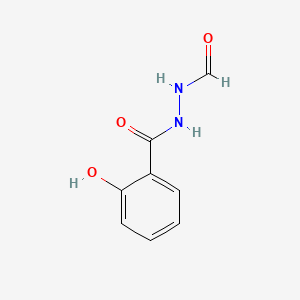
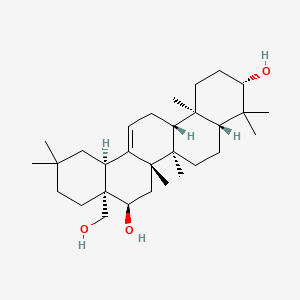

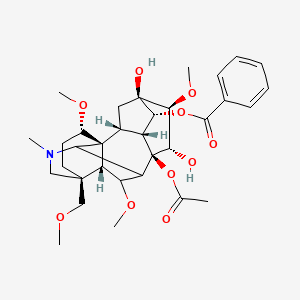
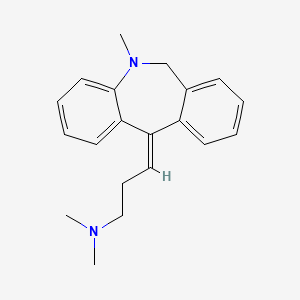
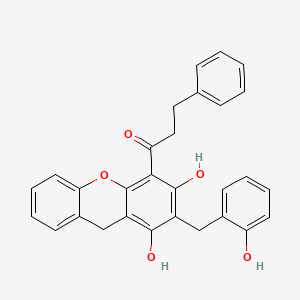
![N-[2-(4-Hydroxy-phenyl)-ethyl]-2-methyl-butyramide](/img/structure/B1246014.png)
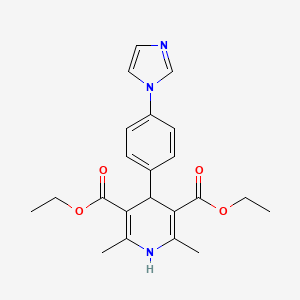
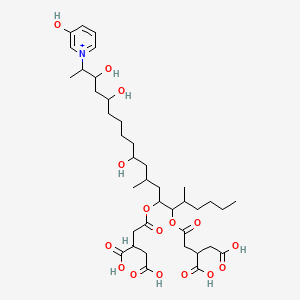

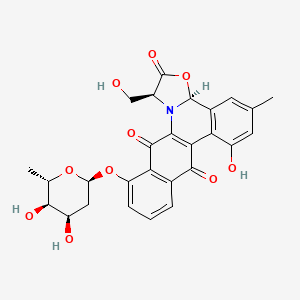

![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)